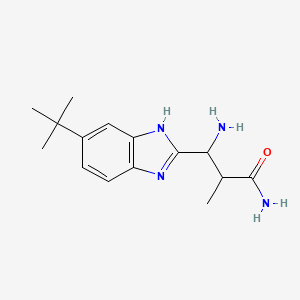

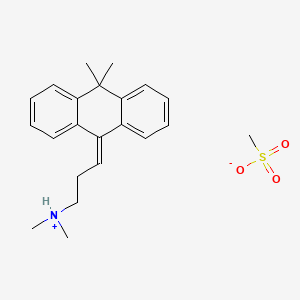

3-(10,10-Dimethyl-9(10H)-anthrylidene)propyl(dimethyl)ammonium methanesulphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

METANESULFONATO DE (DIMETIL)PROPIL(DIMETIL)AMONIO 3-(10,10-DIMETIL-9(10H)-ANTRILIDENO) es un compuesto orgánico complejo que pertenece a la clase de los hidrocarburos aromáticos policíclicos. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de dimetil-antraceno unido a un grupo propil(dimetil)amonio, y está además estabilizado por un contraión metanosulfonato. La estructura del compuesto confiere propiedades químicas específicas que lo hacen valioso en diversas aplicaciones científicas e industriales.

Métodos De Preparación

La síntesis de METANESULFONATO DE (DIMETIL)PROPIL(DIMETIL)AMONIO 3-(10,10-DIMETIL-9(10H)-ANTRILIDENO) implica múltiples pasos, comenzando con la preparación del núcleo de antraceno. El intermedio clave, 9,10-dimetil-9,10-etanoantraceno, se sintetiza a través de una serie de reacciones que implican bromación y aminación . El paso final implica la cuaternización del grupo propil(dimetil)amonio y la adición del contraión metanosulfonato . Los métodos de producción industrial suelen implicar la optimización de estas reacciones para lograr altos rendimientos y pureza.

Análisis De Reacciones Químicas

METANESULFONATO DE (DIMETIL)PROPIL(DIMETIL)AMONIO 3-(10,10-DIMETIL-9(10H)-ANTRILIDENO) experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes fuertes, lo que lleva a la formación de quinonas y otros derivados oxigenados.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus correspondientes derivados hidro.

Sustitución: El núcleo aromático permite reacciones de sustitución electrófila y nucleófila, que pueden introducir diversos grupos funcionales en el anillo de antraceno. Los reactivos comunes utilizados en estas reacciones incluyen bromo, ácido nítrico y borohidruro de sodio. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones en investigación científica

METANESULFONATO DE (DIMETIL)PROPIL(DIMETIL)AMONIO 3-(10,10-DIMETIL-9(10H)-ANTRILIDENO) tiene varias aplicaciones en investigación científica:

Biología: La estructura única del compuesto le permite interactuar con macromoléculas biológicas, lo que lo hace útil en el estudio de interacciones moleculares y diseño de fármacos.

Industria: Utilizado en el desarrollo de diodos emisores de luz orgánica (OLED) y otros dispositivos optoelectrónicos.

Aplicaciones Científicas De Investigación

3-(10,10-DIMETHYL-9(10H)-ANTHRYLIDENE)PROPYL(DIMETHYL)AMMONIUM METHANESULFONATE has several scientific research applications:

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying molecular interactions and drug design.

Industry: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mecanismo De Acción

El mecanismo de acción de METANESULFONATO DE (DIMETIL)PROPIL(DIMETIL)AMONIO 3-(10,10-DIMETIL-9(10H)-ANTRILIDENO) implica su interacción con dianas moleculares específicas. El núcleo aromático del compuesto le permite intercalarse en el ADN, afectando la expresión génica y los procesos celulares. Además, su capacidad para generar especies reactivas de oxígeno bajo exposición a la luz lo hace útil en la terapia fotodinámica .

Comparación Con Compuestos Similares

Compuestos similares incluyen otros hidrocarburos aromáticos policíclicos como 9,10-dimetilantraceno y 9,10-dimetil-9,10-etanoantraceno . En comparación con estos compuestos, METANESULFONATO DE (DIMETIL)PROPIL(DIMETIL)AMONIO 3-(10,10-DIMETIL-9(10H)-ANTRILIDENO) tiene propiedades únicas debido a la presencia del grupo propil(dimetil)amonio y el contraión metanosulfonato, que mejoran su solubilidad y reactividad .

Propiedades

Número CAS |

31149-47-0 |

|---|---|

Fórmula molecular |

C22H29NO3S |

Peso molecular |

387.5 g/mol |

Nombre IUPAC |

3-(10,10-dimethylanthracen-9-ylidene)propyl-dimethylazanium;methanesulfonate |

InChI |

InChI=1S/C21H25N.CH4O3S/c1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21;1-5(2,3)4/h5-8,10-14H,9,15H2,1-4H3;1H3,(H,2,3,4) |

Clave InChI |

LXKCTBYAJVUILB-UHFFFAOYSA-N |

SMILES canónico |

CC1(C2=CC=CC=C2C(=CCC[NH+](C)C)C3=CC=CC=C31)C.CS(=O)(=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B12301701.png)

![(2S)-4-(Methylsulfanyl)-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]butanoic acid](/img/structure/B12301713.png)

![2-[4,5-Dihydroxy-2-(16-hydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12301731.png)

![Potassium;3-(15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl)propanoate](/img/structure/B12301740.png)

![2-[4-(2-Chloro-4-fluorophenyl)-2-oxochromen-7-yl]oxypropanoic acid](/img/structure/B12301747.png)